molecular formula C13H14O3 B13289462 6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,2'-[1,3]dioxolane]-9-one

6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,2'-[1,3]dioxolane]-9-one

Cat. No.: B13289462
M. Wt: 218.25 g/mol
InChI Key: YTLZIHUJDGTWMP-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydrospiro[benzo7annulene-5,2’-[1,3]dioxolane]-9-one is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydrospiro[benzo7annulene-5,2’-[1,3]dioxolane]-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydrospiro[benzo7annulene-5,2’-[1,3]dioxolane]-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6,7,8,9-Tetrahydrospiro[benzo7annulene-5,2’-[1,3]dioxolane]-9-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydrospiro[benzo7annulene-5,2’-[1,3]dioxolane]-9-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydrospiro[benzo7annulene-5,4’-imidazolidine]-2’,5’-dione : Another spiro compound with a similar core structure but different functional groups.
  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : A related compound with a hydroxyl group instead of the dioxolane moiety.

Uniqueness

6,7,8,9-Tetrahydrospiro[benzo7annulene-5,2’-[1,3]dioxolane]-9-one is unique due to its specific spiro structure and the presence of the dioxolane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,5'-7,8-dihydro-6H-benzo[7]annulene]-9'-one

InChI

InChI=1S/C13H14O3/c14-12-6-3-7-13(15-8-9-16-13)11-5-2-1-4-10(11)12/h1-2,4-5H,3,6-9H2

InChI Key

YTLZIHUJDGTWMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C3(C1)OCCO3

Origin of Product

United States

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